molecular formula C18H13BrClN3O2S B6567920 N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide CAS No. 921834-84-6

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide

Cat. No.: B6567920
CAS No.: 921834-84-6
M. Wt: 450.7 g/mol
InChI Key: YGNQERPAZPLROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the bromophenyl and chlorobenzamide groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzamide analogs, such as:

  • N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-bromobenzamide
  • N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-iodobenzamide

Uniqueness

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3O2S/c19-12-2-1-3-14(8-12)21-16(24)9-15-10-26-18(22-15)23-17(25)11-4-6-13(20)7-5-11/h1-8,10H,9H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNQERPAZPLROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.